molecular formula C25H27N5O2S2 B305998 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B305998
M. Wt: 493.6 g/mol
InChI Key: PYHIZNNFXLGGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to interact with biological systems and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting key enzymes and proteins in biological systems, leading to the disruption of cellular functions.
Biochemical and Physiological Effects:
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its versatility. This compound has been shown to have a wide range of potential therapeutic applications, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to fully understand the safety profile of this compound.

Future Directions

There are several future directions for research on 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One potential area of research is the development of new therapeutic applications for this compound. Additionally, researchers may explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-ethyl-5-(4-(propan-2-yl)phenoxy)methyl-4H-1,2,4-triazole-3-thiol with 4-bromo-2-phenylthiazole in the presence of a base. The resulting product is then acetylated with acetic anhydride to obtain the final compound.

Scientific Research Applications

2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiparasitic activity. Additionally, this compound has shown promise in the treatment of cancer, diabetes, and Alzheimer's disease.

properties

Product Name

2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C25H27N5O2S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C25H27N5O2S2/c1-4-30-22(14-32-20-12-10-18(11-13-20)17(2)3)28-29-25(30)34-16-23(31)27-24-26-21(15-33-24)19-8-6-5-7-9-19/h5-13,15,17H,4,14,16H2,1-3H3,(H,26,27,31)

InChI Key

PYHIZNNFXLGGOZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)COC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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